molecular formula C27H35NO4 B1257966 (1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol

(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol

Cat. No.: B1257966
M. Wt: 437.6 g/mol
InChI Key: OSQIRUUENNTOQL-GCZKJHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes. Common reagents include chromium trioxide and potassium permanganate.

    Reduction: Reduction reactions can convert alletorphine into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.

Scientific Research Applications

(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol has been studied extensively for its analgesic properties. It has been compared to morphine and found to be effective in relieving pain with a reduced risk of respiratory depression Its unique structure makes it a valuable tool in medicinal chemistry and pharmacology research .

Mechanism of Action

(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol exerts its effects by acting as an agonist at mu, delta, and kappa opioid receptors. These receptors are involved in the modulation of pain and are distributed throughout the central and peripheral nervous systems. By binding to these receptors, alletorphine inhibits the transmission of pain signals, resulting in analgesia .

Comparison with Similar Compounds

(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol is structurally similar to other opioid analgesics such as etorphine and nalorphine. it is unique in its reduced respiratory depressant action compared to these compounds . Other similar compounds include:

This compound’s unique properties make it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

IUPAC Name

(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol

InChI

InChI=1S/C27H35NO4/c1-5-9-24(3,30)19-16-25-10-11-27(19,31-4)23-26(25)12-14-28(13-6-2)20(25)15-17-7-8-18(29)22(32-23)21(17)26/h6-8,10-11,19-20,23,29-30H,2,5,9,12-16H2,1,3-4H3/t19-,20-,23-,24+,25-,26+,27-/m1/s1

InChI Key

OSQIRUUENNTOQL-GCZKJHQNSA-N

Isomeric SMILES

CCC[C@@](C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O

Canonical SMILES

CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O

Synonyms

alletorphine
N-allylnoretorphine
R and S 218-M

Origin of Product

United States

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